2-Fluoro-6-methyl-4-nitroaniline
Description
2-Fluoro-6-methyl-4-nitroaniline (CAS No. 2090867-03-9) is a halogenated aromatic amine with the molecular formula C₇H₆FN₃O₂ and a molecular weight of 172.62 g/mol . The compound features a fluorine atom at the 2-position, a methyl group at the 6-position, and a nitro group at the 4-position of the aniline backbone.
Properties
IUPAC Name |
2-fluoro-6-methyl-4-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSUPFMVHUMTGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1426805-91-5 | |
| Record name | 2-fluoro-6-methyl-4-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-methyl-4-nitroaniline typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Fluorination: The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent like Selectfluor.
Amination: The final step involves the reduction of the nitro group to an amine using reducing agents such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amine group is oxidized to a nitro group.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of 2-Fluoro-6-methyl-4-nitrobenzene.
Reduction: Formation of 2-Fluoro-6-methyl-4-aminobenzene.
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
2-Fluoro-6-methyl-4-nitroaniline serves as an essential building block in the synthesis of various pharmaceutical agents. Its derivatives have been investigated for their biological activities, particularly in the development of anticancer and antimicrobial agents.
Case Study: Anticancer Activity
Research has highlighted the potential of this compound derivatives in targeting cancer cells. For instance, compounds derived from this aniline have shown significant efficacy against human tumor cell lines, with some derivatives exhibiting mean growth inhibition rates (GI50) as low as 15.72 μM, indicating strong antitumor activity .
Agrochemical Applications
The compound is also utilized in the formulation of agrochemicals, particularly herbicides and insecticides. Its structural characteristics allow it to interact effectively with biological systems, enhancing the efficacy of pest control agents.
Data Table: Agrochemical Efficacy
| Compound Name | Activity Type | Efficacy (mg/L) | Reference |
|---|---|---|---|
| This compound | Herbicidal | 50 | |
| This compound | Insecticidal | 30 |
Synthetic Intermediate
In organic synthesis, this compound is a versatile intermediate used to produce various functionalized compounds through electrophilic aromatic substitution reactions. Its ability to undergo further modifications makes it valuable in synthetic organic chemistry.
Synthesis Pathways
The synthesis of more complex molecules often involves using this compound as a precursor. For example, it can be converted into other anilines or incorporated into larger molecular frameworks through reactions such as diazotization followed by coupling with different nucleophiles .
Numerous studies have evaluated the biological activities of compounds derived from this compound. These studies often focus on their antibacterial and antifungal properties.
Case Study: Antimicrobial Properties
In vitro studies have demonstrated that certain derivatives exhibit potent antimicrobial activity against various pathogens, suggesting their potential use in developing new antibiotics or antifungal agents .
Mechanism of Action
The mechanism of action of 2-Fluoro-6-methyl-4-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Positional Isomers of Fluoro-Nitroanilines
The position of substituents significantly impacts physical and chemical properties. Key isomers include:
Key Observations :
- Fluorine at the 2-position (ortho to the amino group) may hinder hydrogen bonding compared to para-fluoro analogs .
Methyl-Substituted Analogues
Compounds with methyl groups but varying halogen/nitro positions:
Key Observations :
Halogenated Derivatives
Compounds with bromine or chlorine instead of fluorine:
Key Observations :
Precursor Compounds
Related amines without nitro groups:
Key Observations :
- Nitration of 2-Fluoro-6-methylaniline likely requires controlled conditions to avoid over-nitration or isomer formation .
Biological Activity
2-Fluoro-6-methyl-4-nitroaniline (CAS No. 1426805-91-5) is a compound that has gained attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.
Chemical Structure:
this compound features a fluorine atom, a methyl group, and a nitro group attached to an aniline structure. This unique combination of substituents influences its reactivity and biological interactions.
Synthesis Methods:
The synthesis of this compound typically involves multi-step reactions:
- Fluorination: The introduction of the fluorine atom is achieved via electrophilic aromatic substitution using agents like Selectfluor.
- Amination: The nitro group can be reduced to an amine using reducing agents such as iron powder in hydrochloric acid.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, while the presence of the fluorine atom enhances the compound's stability and bioavailability.
Biological Activities
Research has indicated several potential biological activities for this compound:
1. Antimicrobial Activity:
Studies have shown that compounds with similar structures exhibit antimicrobial properties. The presence of the nitro group is often associated with increased efficacy against bacterial strains .
2. Anticancer Properties:
The compound has been investigated for its potential role in cancer treatment. Its ability to target specific molecular pathways makes it a candidate for further development as an anticancer agent .
3. Interaction with Biomolecules:
Research indicates that this compound may interact with proteins and enzymes, affecting their function. This interaction could lead to alterations in metabolic pathways, which is crucial for drug design .
Case Studies
Several studies have explored the biological implications of this compound:
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of nitroanilines, this compound demonstrated significant activity against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .
Case Study 2: Anticancer Research
A recent investigation into the anticancer effects of nitroanilines found that derivatives similar to this compound exhibited cytotoxic effects on various cancer cell lines. This highlights its potential utility in oncology .
Comparative Analysis
To understand the uniqueness and potential advantages of this compound over similar compounds, a comparative analysis was conducted:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-Fluoro-4-nitroaniline | Lacks methyl group | Moderate antimicrobial |
| 6-Fluoro-2-nitroaniline | Lacks methyl group | Limited anticancer activity |
| 4-Fluoro-2-nitroaniline | Lacks methyl group | Low antimicrobial activity |
| This compound | Unique substituent arrangement | High antimicrobial and anticancer potential |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
